Bis(1,10-phenanthroline)copper(2+) ion

DNA binding intercalation copper(II) diimine complexes

Bis(1,10-phenanthroline)copper(2+) ion, commonly denoted [Cu(phen)₂]²⁺ (CAS 15823-71-9), is a homoleptic copper(II) coordination complex bearing two bidentate 1,10-phenanthroline (phen) ligands in a distorted octahedral geometry. With molecular formula C₂₄H₁₆CuN₄²⁺ and a formula weight of 423.96 g·mol⁻¹, it is commercially supplied as various salts (sulfate, nitrate, perchlorate, diacetate) and is recognized as the foundational synthetic chemical nuclease—first reported by Sigman and colleagues in 1979—and a extensively studied template in metallodrug design, DNA binding and cleavage research, and bioinorganic coordination chemistry.

Molecular Formula C24H16CuN4+2
Molecular Weight 424.0 g/mol
CAS No. 15823-71-9
Cat. No. B099183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,10-phenanthroline)copper(2+) ion
CAS15823-71-9
Synonyms(o-phenanthroline) cupric
bis(1,10-phenanthroline)copper(2+) ion
bis(1,10-phenanthroline)copper(2+) ion, diacetate salt
bis(1,10-phenanthroline)copper(2+) ion, diacetate salt, (SP-4-1)-isomer
bis(1,10-phenanthroline)copper(2+) ion, dinitrate
bis(1,10-phenanthroline)copper(2+) ion, diperchlorate
bis(1,10-phenanthroline)copper(2+) ion, sulfate (1:1)
Cu(OP)2
Cu(Phen)2
cupric di(1,10-phenanthroline)
Molecular FormulaC24H16CuN4+2
Molecular Weight424.0 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2]
InChIInChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+2
InChIKeyYXGZTNUNHBXFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1,10-phenanthroline)copper(2+) ion (CAS 15823-71-9): Procurement-Grade Baseline for the Archetypal Artificial Metallonuclease


Bis(1,10-phenanthroline)copper(2+) ion, commonly denoted [Cu(phen)₂]²⁺ (CAS 15823-71-9), is a homoleptic copper(II) coordination complex bearing two bidentate 1,10-phenanthroline (phen) ligands in a distorted octahedral geometry . With molecular formula C₂₄H₁₆CuN₄²⁺ and a formula weight of 423.96 g·mol⁻¹, it is commercially supplied as various salts (sulfate, nitrate, perchlorate, diacetate) and is recognized as the foundational synthetic chemical nuclease—first reported by Sigman and colleagues in 1979—and a extensively studied template in metallodrug design, DNA binding and cleavage research, and bioinorganic coordination chemistry [1][2].

Why Bis(1,10-phenanthroline)copper(2+) ion Cannot Be Interchanged with Other Copper–Diimine Complexes in Research Procurement


Although a broad family of copper(II)–diimine complexes exists—including [Cu(bpy)₂]²⁺ (2,2′-bipyridine), [Cu(dmphen)₂]²⁺ (2,9-dimethyl-1,10-phenanthroline), and extended phenanthrene derivatives such as [Cu(DPQ)(phen)]²⁺ and [Cu(DPPZ)(phen)]²⁺—the parent [Cu(phen)₂]²⁺ occupies a unique and non-substitutable position. Its moderate Cu(II/I) redox potential (+174 mV vs. NHE) enables efficient redox cycling with biological reductants, whereas the 2,9-dimethyl analog (+594 mV) is too oxidizing to sustain this cycle [1]. Its DNA binding affinity (K_b ≈ 6.14 × 10⁵ M⁻¹) is 3.4-fold higher than the Ni(II) congener and 24.6-fold higher than the Zn(II) analog, demonstrating pronounced metal-ion specificity [2]. Furthermore, [Cu(phen)₂]²⁺ requires an external reducing agent (e.g., thiols or ascorbate) for nuclease activation—a defining operational characteristic that fluorinated phen analogs circumvent entirely [3]. These quantitative pharmacological and biophysical distinctions mean that substituting [Cu(phen)₂]²⁺ with a related copper–diimine complex will alter DNA binding affinity, redox behavior, and activation requirements, precluding simple generic interchange.

Bis(1,10-phenanthroline)copper(2+) ion: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


DNA Binding Affinity of [Cu(phen)₂]²⁺ vs. [Cu(bpy)₂]²⁺: The Phenanthroline Advantage in Ternary Copper(II) Complexes

In a head-to-head comparison of ternary Cu(II) complexes containing heterocyclic bases and thiourea, the 1,10-phenanthroline-bearing complex exhibited a CT-DNA binding constant (K_b) of 8.42 × 10⁵ M⁻¹, which is 1.18-fold higher than the analogous 2,2′-bipyridine-bearing complex (K_b = 7.12 × 10⁵ M⁻¹) [1]. The study attributes this enhanced binding to the extended π-conjugated planar system of the phenanthroline ring, which facilitates stronger intercalative interactions with the DNA double helix compared to the smaller bipyridine aromatic surface [1].

DNA binding intercalation copper(II) diimine complexes spectroscopic titration

Metal-Ion Specificity in DNA Binding: [Cu(phen)₂]²⁺ Outperforms Ni(II), Co(II), and Zn(II) Congeners by 3.4- to 24.6-Fold

A systematic study of mixed-ligand complexes of composition [M(L)(phen)₂]Cl₂ (M = Cu, Ni, Co, Zn) revealed that the Cu(II) complex binds CT-DNA with a constant (K_b) of 6.14 × 10⁵ M⁻¹, which is 3.4-fold higher than the Ni(II) analog (1.8 × 10⁵ M⁻¹), 9.2-fold higher than Co(II) (6.7 × 10⁴ M⁻¹), and 24.6-fold higher than Zn(II) (2.5 × 10⁴ M⁻¹) [1]. All complexes interact via intercalation as confirmed by viscosity measurements, cyclic voltammetry, and differential pulse voltammetry [1].

metal-ion specificity DNA intercalation first-row transition metals bioinorganic chemistry

Redox Potential Differentiation: [Cu(phen)₂]²⁺ at +174 mV Enables Biological Redox Cycling vs. +594 mV for the 2,9-Dimethyl Analog

The Cu(II/I) redox potential of [Cu(phen)₂]²⁺ is +174 mV (vs. NHE), compared to +594 mV for the 2,9-dimethyl-1,10-phenanthroline analog [Cu(2,9-phen)₂]²⁺ [1]. This 420 mV difference places [Cu(phen)₂]²⁺ within a biologically accessible redox window that permits reduction by intracellular thiols such as glutathione (GSH/GSSG redox potential < −300 mV), while the 2,9-dimethyl analog is thermodynamically locked in the Cu(I) state under cytosolic conditions, impairing its ability to redox cycle between Cu(II) and Cu(I) and generate sustained ROS [1]. In non-aqueous media (0.1 M TBAH/CH₂Cl₂ vs. SCE), the Cu(I)(phen)₂⁺/Cu(II) couple is reported at +0.54 V, with substituted derivatives reaching up to +0.99 V [2].

redox potential Cu(II/I) couple oxidative stress glutathione oxidation metallodrug design

Stability Constant Contrast: log β₂ = 15.8 for [Cu(phen)₂]⁺ Permits Ligand Exchange, While log β₂ = 19.1 for [Cu(2,9-phen)₂]⁺ Locks the Cu(I) State

The overall stability constant (log β₂) for the Cu(I) bis-chelate [Cu(phen)₂]⁺ is 15.8, compared to 19.1 for [Cu(2,9-phen)₂]⁺—a difference of 3.3 log units, corresponding to a ~2000-fold greater thermodynamic stability for the 2,9-dimethyl-substituted complex [1]. This dramatic difference arises from the favorable steric disposition of the methyl groups in the tetrahedral Cu(I) geometry. The lower stability of [Cu(phen)₂]⁺ facilitates ligand exchange, ternary complex formation with intracellular thiols, and sustained redox cycling between Cu(II) and Cu(I) oxidation states [1]. In acetonitrile, independent thermal lensing measurements yielded log β₂ = 11.3 ± 0.6 for Cu(I)–phen chelates [2].

stability constant copper(I) bis-chelate ligand exchange redox cycling metallochaperone

Nuclease Activation: [Cu(phen)₂]²⁺ Requires External Reductants—A Defining Operational Feature Differentiating It from Fluorinated Phenanthroline Analogs

[Cu(phen)₂]²⁺ is the first and remains one of the most efficient artificial nucleases, but its DNA cleavage activity strictly requires the presence of an external reducing agent such as thiols (e.g., glutathione) or ascorbate to generate the active Cu(I) species [1]. In a direct comparative study, Cu(II) complexes with fluorinated phenanthroline ligands (bearing –F, –CF₃, –SF₅, –SCF₃ substituents) demonstrated excellent DNA cleavage activity in the complete absence of these otherwise obligatory external reductants [1]. This autonomous nuclease activity correlated with the half-wave potentials (E₁/₂) of the fluorinated complexes. Furthermore, the parent [Cu(phen)₂]²⁺ shows promiscuous binding to both dsDNA and serum proteins without specificity, whereas carboxylate-functionalized derivatives ([Cu(RCOO)(1,10-phen)₂]⁺) exhibit enhanced dsDNA recognition and reduced albumin binding [2].

artificial nuclease DNA cleavage reducing agent dependence fluorinated ligands structure–activity relationship

DNA Binding Promiscuity vs. Engineered Specificity: [Cu(phen)₂]²⁺ as a Broad-Spectrum Nuclease Compared to Carboxylate-Functionalized Derivatives

A systematic structure–activity study demonstrated that the parent [Cu(1,10-phen)₂]²⁺ is 'promiscuous'—it binds both dsDNA and protein biomolecules without specificity and induces general toxicity across diverse cell lineages [1]. In contrast, carboxylate-functionalized derivatives of the type [Cu(RCOO)(1,10-phen)₂]⁺ (R = –H, –CH₃, –C₂H₅, –CH(CH₃)₂, –C(CH₃)₃) exhibited enhanced dsDNA recognition, reduced serum albumin binding, and tunable toxicity profiles toward human cancer cells, Gram-positive and Gram-negative bacteria, and fungal pathogens [1]. The formate, acetate, and pivalate derivatives induced genomic double-strand breaks (DSBs) in a higher percentage of ovarian adenocarcinoma cells compared to the parent [Cu(1,10-phen)₂]²⁺, as quantified by γ-H2AX immunodetection [1].

DNA binding selectivity protein binding double-strand breaks γ-H2AX structure–activity relationship

High-Value Application Scenarios for Bis(1,10-phenanthroline)copper(2+) ion Based on Quantitative Differentiation Evidence


DNA Footprinting and Nucleic Acid Structural Probing Requiring Externally Triggered, Reductant-Dependent Cleavage

[Cu(phen)₂]²⁺ is the gold-standard chemical nuclease for DNA footprinting applications where precise temporal control over cleavage initiation is essential. Its absolute dependence on an external reducing agent (thiols or ascorbate) allows researchers to trigger DNA scission at a defined experimental time point [1]. The complex binds DNA via intercalation with a binding constant of 6.14 × 10⁵ M⁻¹—3.4-fold higher than the Ni(II) analog and 24.6-fold higher than Zn(II) [2]—and cleaves at the minor groove without sequence specificity, providing uniform coverage ideal for footprinting. Its moderate redox potential (+174 mV vs. NHE) enables controlled activation by biologically relevant reductants such as glutathione [3]. For applications requiring autonomous nuclease activity without exogenous reductants, fluorinated phenanthroline analogs should be selected instead [1].

Benchmark Template for Comparative Metallodrug Design and Structure–Activity Relationship (SAR) Studies

As the foundational and most extensively characterized copper–phenanthroline chemical nuclease since its discovery in 1979, [Cu(phen)₂]²⁺ serves as the indispensable baseline comparator in metallodrug SAR campaigns [1]. Its well-defined properties—DNA binding constant K_b = 6.14 × 10⁵ M⁻¹, Cu(II/I) redox potential +174 mV, Cu(I) stability constant log β₂ = 15.8—provide the reference point against which all novel derivatives are benchmarked [2][3]. The promiscuous binding profile of [Cu(phen)₂]²⁺ (targeting both dsDNA and proteins without discrimination) makes it the ideal 'unoptimized' starting point for evaluating whether structural modifications (e.g., carboxylate pendants, fluorination, extended aromatic surfaces) genuinely improve DNA selectivity or reduce off-target protein binding [4]. Procurement of high-purity [Cu(phen)₂]²⁺ is critical for reproducible SAR studies.

Calibration Standard for Electrochemical and Spectroscopic Studies of Copper–Diimine DNA Interactions

[Cu(phen)₂]²⁺ exhibits well-characterized electrochemical and photophysical properties that make it suitable as a calibration standard in biophysical chemistry. Its Cu(II/I) redox couple is reported at +0.54 V vs. SCE in non-aqueous media (0.1 M TBAH/CH₂Cl₂) [1], and its DNA binding produces a quantifiable decrease in both anodic and cathodic currents in cyclic voltammetry, with an intercalated [Cu(phen)₂]²⁺-DNA complex formation constant β = (4.14 ± 0.24) × 10³ [2]. The complex can competitively displace intercalated fluorescent probes such as neutral red, enabling its use in fluorescence intercalator displacement (FID) assays—it replaces approximately 50% of bound NR at 0.45 × 10⁻⁵ mol·L⁻¹ and nearly 100% at 2.50 × 10⁻⁵ mol·L⁻¹ [2]. These established parameters make [Cu(phen)₂]²⁺ a reliable internal standard for laboratories developing or validating new DNA-binding assays.

Coordination Chemistry Research on Anion/Water Exchange Lability and Supramolecular Packing

The [Cu(phen)₂]²⁺ dication exhibits dynamic anion/water exchange at the metal center in aqueous solution, as demonstrated by crystallographic and spectroscopic studies of its sulfate salts [1]. Three distinct mixed-ligand Cu(II) complexes—[Cu(phen)₂(SO₄)]·CH₃OH, [Cu(phen)₂(SO₄)](H₂O)₂(dmf), and [Cu(phen)₂H₂O](SO₄)(H₂O)₄—have been structurally characterized, revealing robust packing patterns and solvent-dependent luminescence quenching behavior [1]. This lability has direct implications for researchers procuring [Cu(phen)₂]²⁺ salts: the counterion identity (sulfate, nitrate, perchlorate, acetate) influences solubility, crystallinity, and the speciation of the complex in solution. Procurement decisions should specify the desired counterion based on the intended solvent system and experimental conditions.

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